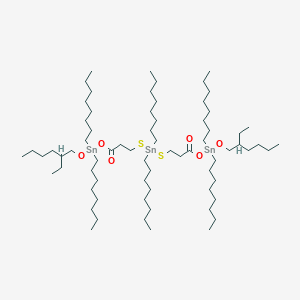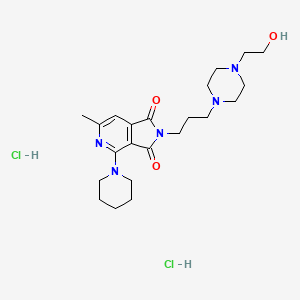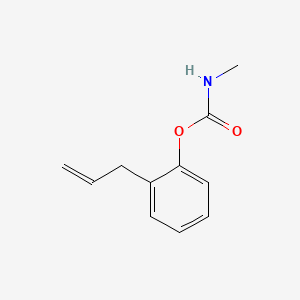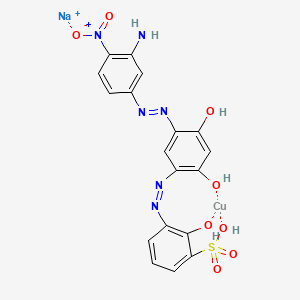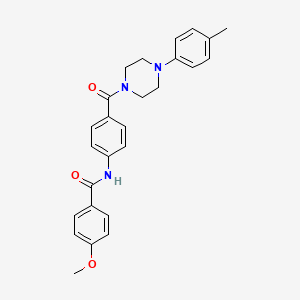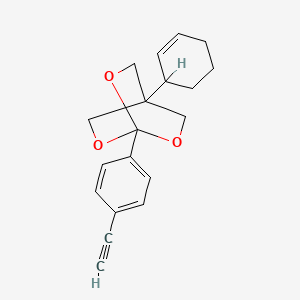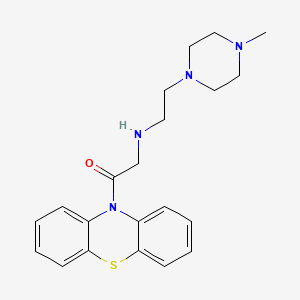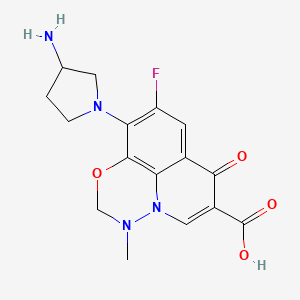
Palmidin A
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Palmidin A is a naturally occurring anthracene derivative, specifically classified as an anthracene-9,10-dione. It is known for its distinct chemical structure, which includes multiple hydroxyl groups and a methyl group. This compound is found in certain plants and has been studied for its potential bioactive properties.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Palmidin A typically involves the oxidative coupling of anthraquinone derivatives. One common method includes the use of strong oxidizing agents such as potassium permanganate or chromium trioxide under acidic conditions. The reaction conditions often require controlled temperatures and pH to ensure the selective formation of this compound.
Industrial Production Methods
Industrial production of this compound may involve the extraction from natural sources, such as rhubarb, followed by purification processes. Alternatively, large-scale synthesis can be achieved through optimized chemical reactions that ensure high yield and purity. The choice of method depends on the availability of raw materials and the desired scale of production.
化学反应分析
Types of Reactions
Palmidin A undergoes various chemical reactions, including:
Oxidation: It can be further oxidized to form different quinone derivatives.
Reduction: Reduction reactions can convert it into hydroquinone derivatives.
Substitution: Hydroxyl groups in this compound can participate in substitution reactions, forming ethers or esters.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide under acidic conditions.
Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.
Substitution: Alkyl halides or acyl chlorides in the presence of a base such as pyridine.
Major Products Formed
Oxidation: Formation of anthraquinone derivatives.
Reduction: Formation of hydroquinone derivatives.
Substitution: Formation of ethers or esters depending on the substituent used.
科学研究应用
Palmidin A has been explored for various scientific research applications:
Chemistry: Used as a precursor for synthesizing other complex organic molecules.
Biology: Studied for its potential antioxidant and antimicrobial properties.
Medicine: Investigated for its therapeutic potential in treating conditions such as ulcerative colitis.
Industry: Utilized in the development of dyes and pigments due to its stable chemical structure.
作用机制
The mechanism of action of Palmidin A involves its interaction with cellular pathways and molecular targets. It has been shown to modulate the activity of enzymes involved in oxidative stress and inflammation. The compound’s hydroxyl groups play a crucial role in scavenging free radicals, thereby exerting antioxidant effects. Additionally, this compound may inhibit specific signaling pathways, contributing to its anti-inflammatory properties.
相似化合物的比较
Similar Compounds
Aloe-emodin: Another anthraquinone derivative with similar antioxidant properties.
Emodin: Known for its anti-inflammatory and anticancer activities.
Chrysophanol: Exhibits antimicrobial and anti-inflammatory effects.
Uniqueness of Palmidin A
This compound stands out due to its unique combination of hydroxyl and methyl groups, which contribute to its distinct chemical reactivity and biological activity. Its ability to undergo various chemical reactions makes it a versatile compound for research and industrial applications.
属性
CAS 编号 |
17062-55-4 |
|---|---|
分子式 |
C30H22O8 |
分子量 |
510.5 g/mol |
IUPAC 名称 |
10-[4,5-dihydroxy-2-(hydroxymethyl)-10-oxo-9H-anthracen-9-yl]-1,3,8-trihydroxy-6-methyl-10H-anthracen-9-one |
InChI |
InChI=1S/C30H22O8/c1-12-5-16-24(18-9-14(32)10-22(36)28(18)30(38)26(16)20(34)6-12)23-15-3-2-4-19(33)25(15)29(37)27-17(23)7-13(11-31)8-21(27)35/h2-10,23-24,31-36H,11H2,1H3 |
InChI 键 |
DJTVMANCSQLMCX-UHFFFAOYSA-N |
规范 SMILES |
CC1=CC2=C(C(=C1)O)C(=O)C3=C(C2C4C5=C(C(=CC=C5)O)C(=O)C6=C4C=C(C=C6O)CO)C=C(C=C3O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


